molecular formula C20H19ClN4O3S B11094777 4-chloro-N-{3-ethyl-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}benzamide

4-chloro-N-{3-ethyl-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}benzamide

Cat. No.: B11094777
M. Wt: 430.9 g/mol
InChI Key: GXVGIPGYMOLXTQ-UHFFFAOYSA-N
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Description

4-chloro-N-{3-ethyl-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a chloro group and a unique imidazolidinone moiety, which includes ethyl, oxo, and phenylamino substituents. Its structural complexity suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{3-ethyl-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}benzamide typically involves multi-step organic reactions. A general synthetic route might include:

    Formation of the Imidazolidinone Ring: This can be achieved by reacting an appropriate thioamide with an α-halo ketone under basic conditions to form the imidazolidinone ring.

    Introduction of the Phenylamino Group: The phenylamino group can be introduced via a nucleophilic substitution reaction, where an amine reacts with a halogenated intermediate.

    Attachment of the Benzamide Core: The final step involves coupling the imidazolidinone intermediate with 4-chlorobenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential antimicrobial, anti-inflammatory, or anticancer activities.

Medicine

In medicine, derivatives of this compound could be developed as therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of 4-chloro-N-{3-ethyl-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}benzamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The presence of the imidazolidinone ring suggests it might inhibit enzymes by mimicking the transition state of their substrates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined structural features, which may confer unique reactivity and biological activity not seen in simpler analogs. The presence of both a benzamide and an imidazolidinone moiety allows for diverse interactions with chemical reagents and biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C20H19ClN4O3S

Molecular Weight

430.9 g/mol

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)-3-ethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-4-chlorobenzamide

InChI

InChI=1S/C20H19ClN4O3S/c1-2-24-19(28)16(12-17(26)22-15-6-4-3-5-7-15)25(20(24)29)23-18(27)13-8-10-14(21)11-9-13/h3-11,16H,2,12H2,1H3,(H,22,26)(H,23,27)

InChI Key

GXVGIPGYMOLXTQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(N(C1=S)NC(=O)C2=CC=C(C=C2)Cl)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

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